molecular formula C12H16N5O8P B088428 Acetyl adenylate CAS No. 13015-87-7

Acetyl adenylate

Cat. No. B088428
CAS RN: 13015-87-7
M. Wt: 389.26 g/mol
InChI Key: UBPVOHPZRZIJHM-WOUKDFQISA-N
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Description

Acetyl adenylate, also known as acetyl-AMP, is a molecule that plays a crucial role in the energy metabolism of living organisms. It is an intermediate compound in the synthesis of ATP, the primary energy currency of cells. Acetyl adenylate is formed by the condensation of acetyl-CoA and AMP, catalyzed by the enzyme acetyl-CoA synthetase. This molecule is of great interest to scientists due to its potential applications in various research fields.

Scientific Research Applications

Enzymatic Regulation and Metabolic Processes

Acetyl adenylate is involved in key enzymatic processes and metabolic pathways. The enzyme Acetyl-CoA synthetase (Acs) synthesizes acetyl CoA from acetate, ATP, and CoA through an acetyl–adenosine monophosphate (AMP) intermediate. This process is crucial in both prokaryotes and eukaryotes, underlining the significance of acetyl adenylate in central metabolism. Additionally, acetylation of the Acs enzyme, a modification process involving acetyl adenylate, regulates its activity in response to physiological cues. This regulation highlights the role of acetyl adenylate in modulating enzyme activities and suggests its broader implications in the AMP-forming family of enzymes, which include peptide synthetases and luciferase (Starai et al., 2002).

Biosynthesis and Natural Product Formation

Acetyl adenylate plays a crucial role in the biosynthesis of complex natural products. Class I adenylate-forming enzymes, which include acetyl-CoA synthetase, contribute to primary and secondary metabolism by modifying acetyl-CoA. This modification leads to the production of a wide range of natural products such as non-ribosomal peptides, polyketides, and terpenes. The adenylation domains of these enzymes possess unique features that facilitate the production of structurally diverse metabolites, demonstrating the pivotal role of acetyl adenylate in natural product biosynthesis (D'Ambrosio & Derbyshire, 2019).

Structural and Kinetic Analysis

Structural and kinetic studies of enzymes utilizing acetyl adenylate, such as acetyl-CoA synthetase, have provided insights into the molecular mechanisms of acetyl adenylate formation and utilization. These studies reveal the complex interactions and conformational changes in enzymes during the synthesis of acetyl adenylate and subsequent reactions. Understanding these mechanisms is essential for exploring the broader functional implications of acetyl adenylate in cellular metabolism and enzyme regulation (Gulick et al., 2003).

Role in Protein Modification and Regulation

Acetyl adenylate is also involved in the acylation of biomolecules, a widespread strategy for controlling biological function and responding to metabolic stress. This process, which includes protein acetylation, impacts various cellular processes like chromatin maintenance, transcriptional regulation, and primary metabolism. The reversible nature of acylation, involving enzymes like acetyl-CoA synthetase, underscores the dynamic and regulatory role of acetyl adenylate in cellular physiology (Hentchel & Escalante‐Semerena, 2015).

properties

CAS RN

13015-87-7

Product Name

Acetyl adenylate

Molecular Formula

C12H16N5O8P

Molecular Weight

389.26 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] acetate

InChI

InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/t6-,8-,9-,12-/m1/s1

InChI Key

UBPVOHPZRZIJHM-WOUKDFQISA-N

Isomeric SMILES

CC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Other CAS RN

13015-87-7

physical_description

Solid

synonyms

acetyl adenylate
acetyl AMP
acetyladenylate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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